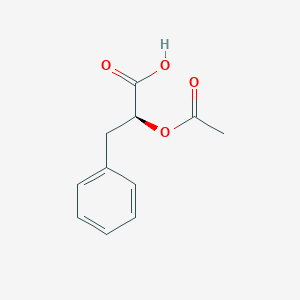

(S)-2-Acetoxy-3-phenylpropanoic acid

Description

BenchChem offers high-quality (S)-2-Acetoxy-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Acetoxy-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetyloxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUWDAHVYCOUSR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetoxy-3-phenylpropanoic Acid: A Chiral Building Block for Pharmaceutical Innovation

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for chiral building blocks—enantiomerically pure compounds that serve as foundational skeletons for the synthesis of complex active pharmaceutical ingredients (APIs). (S)-2-Acetoxy-3-phenylpropanoic acid, a derivative of the naturally occurring amino acid L-phenylalanine, represents a key chiral intermediate with significant potential in medicinal chemistry. Its structural motif, featuring a protected hydroxyl group and a carboxylic acid on a phenylpropane backbone, makes it a versatile synthon for introducing stereospecificity into drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (S)-2-Acetoxy-3-phenylpropanoic acid, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

(S)-2-Acetoxy-3-phenylpropanoic acid is a chiral carboxylic acid. The "S" designation in its nomenclature denotes the absolute configuration at the stereogenic center (C2), which is crucial for its utility as a chiral building block.

IUPAC Name: (2S)-2-(acetyloxy)-3-phenylpropanoic acid[1]

Synonyms: (S)-2-Acetoxy-3-phenylpropanoic acid, (2S)-2-(acetyloxy)-3-phenylpropanoic acid[1][2]

The fundamental structure consists of a propanoic acid backbone substituted with a phenyl group at the C3 position and an acetoxy group at the C2 position. The stereochemistry at C2 is derived from its precursor, L-phenylalanine.

Table 1: Physicochemical Properties of (S)-2-Acetoxy-3-phenylpropanoic acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Physical Form | Viscous liquid to a pale yellow/yellow sticky solid | [1][2] |

| Boiling Point | 350.4 ± 30.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | 2-8°C or 4°C is recommended | [2][4] |

| InChI | 1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | [1][2] |

| Canonical SMILES | CC(=O)OC(=O)O | [1] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the diastereotopic methylene protons at C3, and the methyl protons of the acetoxy group. The coupling patterns and chemical shifts of the C2 and C3 protons would be particularly informative for confirming the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the chiral C2 carbon, the C3 methylene carbon, and the methyl carbon of the acetoxy group. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton [see reference 8 for general principles].

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester group. A broad O-H stretching band for the carboxylic acid would also be a prominent feature.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve the loss of the acetoxy group, the carboxylic acid group, and fragmentation of the phenylpropyl chain [see reference 7 for general fragmentation patterns of carboxylic acids and esters].

Synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid

A robust and stereoretentive synthesis of (S)-2-Acetoxy-3-phenylpropanoic acid can be envisioned starting from the readily available and inexpensive chiral pool starting material, L-phenylalanine. The synthesis involves two key transformations: the conversion of the amino group to a hydroxyl group with retention of stereochemistry, followed by acetylation.

Synthetic Strategy: From L-Phenylalanine to the Target Molecule

The overall synthetic pathway can be conceptualized as a two-step process.

Caption: Synthetic pathway for (S)-2-Acetoxy-3-phenylpropanoic acid.

Experimental Protocol

Step 1: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic acid from L-Phenylalanine

This procedure is adapted from established methods for the diazotization of amino acids[5][6][7]. The reaction proceeds with overall retention of stereochemistry, which is crucial for maintaining the chiral integrity of the molecule.

-

Dissolution: In a well-ventilated fume hood, dissolve L-phenylalanine (1 equivalent) in 1 M aqueous sulfuric acid. Stir at room temperature until a homogeneous solution is obtained.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The evolution of nitrogen gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 3 hours.

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-Hydroxy-3-phenylpropanoic acid.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/hexane)[7].

Step 2: Acetylation of (S)-2-Hydroxy-3-phenylpropanoic acid

This is a standard esterification reaction to protect the hydroxyl group[8][9].

-

Reaction Setup: Dissolve the purified (S)-2-Hydroxy-3-phenylpropanoic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid to remove the basic catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Acetoxy-3-phenylpropanoic acid.

-

Purification: The final product can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

(S)-2-Acetoxy-3-phenylpropanoic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical agents. The phenylpropanoic acid scaffold is present in numerous drugs, and the ability to introduce a stereocenter at the C2 position is of great importance.

Role as a Chiral Synthon

The primary application of (S)-2-Acetoxy-3-phenylpropanoic acid is as a chiral synthon. The acetoxy group serves as a protected hydroxyl group, which can be deprotected at a later stage in a synthetic sequence to reveal the free hydroxyl group for further functionalization. The carboxylic acid moiety provides a handle for amide bond formation or other coupling reactions.

Precursor to Protease Inhibitors and Other APIs

Derivatives of 2-substituted-3-phenylpropanoic acids are key components of various protease inhibitors and other therapeutic agents[10][11][12][13]. For instance, the structurally related (S)-2-thio-3-phenylpropanoic acid is a key fragment in the vasopeptidase inhibitor omapatrilat[14][15][16]. Vasopeptidase inhibitors are a class of drugs investigated for the treatment of hypertension and heart failure[15][17][18]. The (S)-stereochemistry at the C2 position is often critical for the biological activity of these inhibitors, as it mimics the stereochemistry of natural amino acid residues that bind to the active site of the target protease.

The general importance of chiral building blocks like (S)-2-Acetoxy-3-phenylpropanoic acid in drug discovery is illustrated in the following diagram.

Caption: Role of (S)-2-Acetoxy-3-phenylpropanoic acid in drug development.

Conclusion

(S)-2-Acetoxy-3-phenylpropanoic acid is a valuable and versatile chiral building block with significant applications in pharmaceutical synthesis. Its straightforward preparation from L-phenylalanine with retention of stereochemistry makes it an attractive intermediate for the introduction of a key chiral center into drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral synthons like (S)-2-Acetoxy-3-phenylpropanoic acid will undoubtedly increase. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and its potential applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). 2-Acetoxy-3-phenylpropanoic acid. PubChem. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). 13C-NMR data of compounds 1a-1d and 5a. ResearchGate. [Link]

-

Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Studylib. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetoxy-2-phenylpropanoic acid. PubChem. [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Syntheses of FDA Approved HIV Protease Inhibitors. Current medicinal chemistry, 7(8), 775–793. [Link]

-

Lardi, C., Bhugeloo, A., Biela, A., Morgan, K., Johnston, E. B., & Sturrock, E. D. (2020). Design of Novel Mercapto-3-phenylpropanoyl Dipeptides as Dual Angiotensin-Converting Enzyme C–Domain-Selective/Neprilysin Inhibitors. Journal of medicinal chemistry, 63(17), 9337–9349. [Link]

-

ResearchGate. (2025, August 6). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. ResearchGate. [Link]

-

Thaisrivongs, S., Turner, S. R., Strohbach, J. W., TenBrink, R. E., Tarpley, W. G., & McQUADE, T. J. (1996). Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. Journal of medicinal chemistry, 39(22), 4349–4353. [Link]

-

Organic Syntheses. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). Organic Syntheses. [Link]

-

Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson. [Link]

-

Georgiadis, D., & Bernstein, K. E. (2018). Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. ACS omega, 3(11), 16298–16307. [Link]

-

Iyer, R. A., Mitroka, J., Malhotra, B., Bonacorsi, S., Jr, Waller, S. C., Rinehart, J. K., Roongta, V. A., & Kripalani, K. (2001). Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans. Drug metabolism and disposition: the biological fate of chemicals, 29(1), 60–69. [Link]

-

MilliporeSigma. (n.d.). (S)-2-Acetoxy-3-phenylpropanoic acid. MilliporeSigma. [Link]

-

Knowledge Bank. (n.d.). Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. Knowledge Bank. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester. NIST WebBook. [Link]

-

ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. ResearchGate. [Link]

-

MDPI. (2025, July 10). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. [Link]

-

Medicinal Chemistry @ The University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry @ The University of Kansas. [Link]

-

SpectraBase. (n.d.). 2-Acetoxy-1-phenylprop-1-ene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

ResearchGate. (n.d.). HYPERTENSION MANAGEMENT: TACKLING THE CLINICAL CHALLENGES OF OMAPATRILAT AND ITS ANALOGUES (SAMPATRILAT AND SAMASP) IN HYPERTENS. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Omapatrilat Bristol-Myers Squibb. ResearchGate. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Fischer Esterification of Glycerol by Phen. JOCPR. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]

-

UNI ScholarWorks. (n.d.). Preparation of Acetic Esters of Some Higher Alcohols. UNI ScholarWorks. [Link]

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Sciencemadness Wiki. [Link]

Sources

- 1. (S)-2-Acetoxy-3-phenylpropanoic acid | 33173-31-8 [sigmaaldrich.com]

- 2. (S)-2-Acetoxy-3-phenylpropanoic acid | 33173-31-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-2-Acetoxy-3-phenylpropanoic acid | 33173-31-8 [sigmaaldrich.com]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Ester synthesis by acylation [organic-chemistry.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [kb.osu.edu]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 14. Design of Novel Mercapto-3-phenylpropanoyl Dipeptides as Dual Angiotensin-Converting Enzyme C–Domain-Selective/Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. swamivivekanandauniversitypress.com [swamivivekanandauniversitypress.com]

- 18. researchgate.net [researchgate.net]

solubility data of (S)-2-Acetoxy-3-phenylpropanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-2-Acetoxy-3-phenylpropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from laboratory-scale synthesis to full-scale production and formulation. (S)-2-Acetoxy-3-phenylpropanoic acid, a chiral building block with significant applications in medicinal chemistry, presents a case study in the importance of understanding and quantifying its solubility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-2-Acetoxy-3-phenylpropanoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will leverage data from structurally similar compounds to illustrate key principles and methodologies. We will delve into the established experimental protocols, including the shake-flask method coupled with gravimetric or HPLC analysis, and explore predictive models that can offer valuable insights in the early stages of drug development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] For a drug to be absorbed, it must first be in a dissolved state.[1][2] This fundamental principle underscores the importance of solubility studies throughout the drug development pipeline. The solubility of an API like (S)-2-Acetoxy-3-phenylpropanoic acid in organic solvents is a key parameter that dictates:

-

Synthesis and Purification: The choice of solvent for crystallization, a common purification technique, is guided by the solute's solubility profile at different temperatures.

-

Formulation Development: Understanding solubility is paramount for developing various dosage forms, from oral solids to parenteral solutions.[2] For instance, in topical formulations, the API must be dissolved to effectively penetrate the skin.[2]

-

Process Scale-Up: Reliable solubility data is essential for designing and optimizing large-scale manufacturing processes, ensuring consistency and efficiency.

(S)-2-Acetoxy-3-phenylpropanoic acid, with its molecular formula C₁₁H₁₂O₄ and a molecular weight of approximately 208.21 g/mol , is characterized as a viscous liquid or a pale yellow to yellow sticky liquid to solid.[3][4][5] Its structure, featuring a phenyl ring, a carboxylic acid group, and an acetate ester, suggests a moderate polarity. This structural complexity implies that its solubility will vary significantly across the spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents. The solubility of (S)-2-Acetoxy-3-phenylpropanoic acid can be rationalized by considering the intermolecular forces at play:

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the ester moiety of the solute.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and participate in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, dispersion forces will be the primary mode of interaction with the phenyl ring and the aliphatic portions of the molecule.

While the "like dissolves like" rule is a useful heuristic, more quantitative predictions can be made using computational models. The Abraham solvation equation, for instance, utilizes a set of descriptors for both the solute and the solvent to estimate the water/solvent partition coefficient, which is related to solubility.[7] In recent years, machine learning algorithms have emerged as powerful tools for predicting solubility with increasing accuracy, leveraging large datasets of experimental solubility data.[4][8][9]

Case Study: Solubility of a Structurally Similar Phenylpropanoic Acid Derivative

In the absence of specific published quantitative solubility data for (S)-2-Acetoxy-3-phenylpropanoic acid, we can draw valuable insights from a study on a structurally related compound: 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid . This compound shares the phenylpropanoic acid core, and its solubility was experimentally determined in a range of organic solvents using the gravimetric method.[10]

Table 1: Experimental Solubility of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Various Organic Solvents at Different Temperatures [10]

| Solvent | Temperature (K) | Molar Solubility (mol·dm⁻³) |

| Methyl Acetate | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| Ethyl Acetate | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| Acetone | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| Acetonitrile | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| n-Propanol | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| Isopropanol | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| n-Butanol | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

| Isobutanol | 271.0 - 318.2 | Data presented as a temperature-dependent function in the source |

Note: The original study presents the data as parameters for the Van't Hoff equation, allowing for the calculation of solubility at any temperature within the specified range. This approach highlights the temperature dependence of solubility.

The study on this analog demonstrates a common trend where solubility increases with temperature. The thermodynamic parameters of dissolution, such as enthalpy and entropy, were also calculated from this data, providing deeper insights into the dissolution process.[10] This case study serves as a practical example of the type of data that needs to be generated for (S)-2-Acetoxy-3-phenylpropanoic acid to fully characterize its solubility profile.

Experimental Determination of Solubility

The "gold standard" for solubility measurement is the shake-flask method , which is a thermodynamic equilibrium solubility method.[7][11] This method is widely accepted for its reliability.[7][11] The general workflow involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Propenoic acid, 3-phenyl- (CAS 621-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. (S)-2-Acetoxy-3-phenylpropanoic acid | 33173-31-8 [sigmaaldrich.com]

- 6. science.lpnu.ua [science.lpnu.ua]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Toward predicting process outcomes in different solvents: Solubility and reactivity - ACS Green Chemistry [gcande.digitellinc.com]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 11. medchemexpress.com [medchemexpress.com]

Thermodynamic Stability Profile: (S)-2-Acetoxy-3-phenylpropanoic Acid

The following technical guide details the thermodynamic and kinetic stability profile of (S)-2-Acetoxy-3-phenylpropanoic acid , structured for researchers and drug development professionals.

Technical Guide & Stability Assessment

Executive Summary

(S)-2-Acetoxy-3-phenylpropanoic acid (CAS: 33173-31-8) is a critical chiral building block and O-acetylated derivative of L-phenyllactic acid.[1] Its thermodynamic stability is governed by two competing vectors: the hydrolytic lability of the

This guide provides a mechanistic analysis of these degradation pathways, solid-state phase behavior, and validated protocols for stability assessment.

| Parameter | Characteristic | Implication |

| Physical State | Viscous oil / Low-melting solid | Slow crystallization kinetics; tendency to supercool. |

| Primary Degradant | (S)-3-Phenyllactic acid | Result of ester hydrolysis (pH-dependent). |

| Stereostability | Moderate Risk | Susceptible to base-catalyzed racemization via enolization. |

| Storage | 2–8°C, Desiccated | Hygroscopic; moisture accelerates hydrolysis. |

Solid-State Thermodynamics & Phase Behavior

The compound exhibits complex phase behavior typical of low-molecular-weight

Melting Point & Crystallization Kinetics

Literature reports describe the material variously as a "pale yellow sticky liquid" or a "solid." This duality indicates a low entropy of fusion and a melting point (

-

Thermodynamic Driver: The rotational freedom of the benzyl and acetoxy groups hinders efficient crystal packing.

-

Handling Risk: Spontaneous phase changes (solid

oil) during handling can alter dissolution rates and weighing accuracy.

Hygroscopicity

The free carboxylic acid moiety acts as a hydrogen bond donor/acceptor, making the material hygroscopic. Absorbed water lowers the glass transition temperature (

Chemical Stability: Solution State Mechanisms

In solution, the molecule is thermodynamically unstable relative to its hydrolysis products. The rate of degradation is governed by pH and temperature.

Hydrolysis (The Dominant Pathway)

The

-

Acid Catalysis (

): Proceeds via the -

Base Catalysis (

): Proceeds via the -

Neutral pH: Water acts as the nucleophile. The reaction is slow but significant over long storage periods.

Racemization (The Stereochemical Risk)

The

-

Mechanism: Base-catalyzed removal of the

-proton yields a planar enolate intermediate.[2] Reprotonation occurs non-stereospecifically, leading to the (R)-enantiomer. -

Thermodynamic Consequence: The reaction drives toward a racemic mixture (

at 50:50 ratio).

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

Caption: Mechanistic bifurcation showing irreversible hydrolysis (primary risk) and reversible enolization leading to racemization.[2][3][4][5][6][7]

Experimental Protocols for Stability Assessment

To validate the quality of (S)-2-Acetoxy-3-phenylpropanoic acid, the following protocols are recommended.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

This method quantifies the extent of racemization.

-

Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives),

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is critical to suppress ionization of the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (phenyl chromophore) and 254 nm.

-

Sample Prep: Dissolve 1 mg/mL in mobile phase.

-

Success Criteria: (S)-enantiomer > 99.0% ee.

Protocol B: Hydrolytic Stress Testing (Arrhenius Study)

Determine the shelf-life by accelerating hydrolysis.

-

Preparation: Prepare 10 mM solutions in buffers at pH 2.0, 7.4, and 9.0.

-

Incubation: Aliquot into sealed HPLC vials and incubate at 40°C, 50°C, and 60°C.

-

Sampling: Analyze by Reverse Phase HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid) at

hours. -

Data Analysis: Plot

vs

Stability Decision Workflow

Use this logic flow to determine material suitability.

Caption: Quality control decision tree emphasizing phase state verification and dual-purity analysis.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

-

Temperature Control: Store at 2–8°C . Room temperature storage significantly increases the rate of spontaneous hydrolysis (autocatalytic due to acetic acid generation).

-

Moisture Protection: Store under inert gas (Nitrogen/Argon) in tightly sealed containers. Use desiccants (Silica gel) in the secondary containment.

-

Solvent Avoidance: Avoid storing in protic solvents (Methanol, Ethanol) which can induce transesterification (swapping the acetyl group or forming the ethyl ester of the carboxylic acid).

-

Re-crystallization: If the material oils out, re-crystallization can be attempted from non-polar solvents (e.g., Hexane/Ethyl Acetate mixtures) at low temperature, though seed crystals may be required.

References

-

Sigma-Aldrich. (S)-2-Acetoxy-3-phenylpropanoic acid Product Specification & Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11106576: 2-Acetoxy-3-phenylpropanoic acid. Retrieved from [7]

-

Kano, T. et al. (2004). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine. Organic Letters, 6(19), 3233-3235.[8] Retrieved from

-

Fluorochem. Product Analysis: (S)-2-Acetoxy-3-phenylpropanoic acid. Retrieved from

-

ChemScene. 3-Acetoxy-2-phenylpropanoic acid Chemical Properties. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencemadness.org [sciencemadness.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chemscene.com [chemscene.com]

- 7. 2-Acetoxy-3-phenylpropanoic acid | C11H12O4 | CID 11106576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (S)-2-Acetoxy-3-phenylpropanoic Acid Derivatives

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the (S)-2-Acetoxy-3-phenylpropanoic acid framework and its derivatives. We will explore rational synthetic strategies, delve into a spectrum of biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, from initial screening to mechanistic studies. We will detail self-validating protocols for key in vitro and in vivo assays and discuss the critical role of early-stage pharmacokinetic profiling. The causality behind experimental choices is emphasized throughout, providing a robust framework for advancing drug discovery programs centered on this versatile chemical class.

Section 1: The Phenylpropanoic Acid Scaffold: A Privileged Structure in Drug Discovery

The arylpropanoic acid motif is a well-established "privileged structure" in pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] The core molecule of our focus, (S)-2-Acetoxy-3-phenylpropanoic acid, builds upon this foundation. The specific (S)-enantiomer is often the biologically active form, a crucial consideration for stereoselective synthesis and pharmacological evaluation.[1] The introduction of a 2-acetoxy group offers a potential handle for modulating properties such as lipophilicity, metabolic stability, and even the mechanism of action, potentially serving as a pro-drug moiety or altering binding interactions with biological targets. Derivatives of this core structure have shown promise across a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[1][2]

Section 2: Rational Synthetic Strategies

A logical and cost-effective synthetic approach is paramount for generating a library of derivatives for biological screening. The use of readily available chiral precursors is a cornerstone of efficient drug development. L-phenylalanine, an inexpensive natural amino acid, serves as an ideal starting material for the stereoselective synthesis of (S)-enantiomers.

Workflow for Synthesis of (S)-2-Thioacetyl-3-phenylpropanoic Acid (A Representative Derivative)

The following workflow, adapted from established methods, illustrates a robust pathway from L-phenylalanine.[3] The key to this process is a crystallization-induced dynamic resolution that enables a critical inversion of stereochemistry.[3]

Caption: A three-step synthesis from L-phenylalanine.

Detailed Experimental Protocol: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid[3]

Causality: This protocol is designed for stereochemical control. Step 1 introduces a good leaving group (Bromine). Step 2 is the critical chiral inversion step, leveraging the formation of diastereomeric salts to isolate the desired (R)-bromo intermediate. Step 3 proceeds via an SN2 reaction, which inverts the stereocenter back to the desired (S)-configuration.

-

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid.

-

Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid.

-

Dissolve the (S)-bromo acid from Step 1 in acetonitrile.

-

Add tetraethylammonium bromide (TEAB) to the solution.

-

At 50-60 °C, slowly add a solution of (R)-bornylamine (approx. 1.0 equivalent) in acetonitrile over 24 hours.

-

The diastereomeric salt of (R)-2-bromo-3-phenylpropanoic acid and (R)-bornylamine will preferentially crystallize.

-

Filter the mixture to collect the crystals.

-

Treat the salt with an acid (e.g., HCl) and extract with an organic solvent to liberate the free (R)-2-bromo-3-phenylpropanoic acid.

-

-

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.

-

Dissolve the (R)-bromo intermediate from Step 2 in a suitable solvent like acetone or DMF.

-

Add potassium thioacetate (KSAc) and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, quench the reaction with water and acidify to pH 1-2 with dilute HCl.

-

Extract the final product with ethyl acetate, wash with brine, dry, and concentrate to yield (S)-2-acetylthio-3-phenylpropanoic acid.

-

Section 3: Spectrum of Biological Activity & Evaluation Protocols

The initial phase of drug discovery involves screening compounds across a panel of assays to identify primary biological activities.

Cytotoxicity and Therapeutic Index Assessment

Rationale: Before assessing therapeutic efficacy, it is imperative to determine a compound's toxicity profile. Cytotoxicity assays provide a quantitative measure of a substance's ability to damage or kill cells, which is fundamental for establishing a therapeutic window.[4][5][6] A compound that is highly effective but also highly toxic to healthy cells has limited clinical potential, except perhaps in oncology.[4]

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol: MTT Assay for Cell Viability[6][7]

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for general toxicity, or a specific cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the (S)-2-acetoxy-3-phenylpropanoic acid derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory and Immunomodulatory Effects

Rationale: Given the prevalence of the arylpropanoic acid core in NSAIDs, evaluating anti-inflammatory activity is a logical starting point.[1] This involves both in vivo models that assess physiological responses and in vitro assays that probe specific molecular pathways.

Caption: Inhibition of key inflammatory mediators.

Protocol: In Vivo Carrageenan-Induced Paw Edema[2][8][9]

-

Animal Model: Use Wistar rats or Swiss albino mice.

-

Acclimatization: Allow animals to acclimatize for at least one week. Fast them overnight before the experiment but allow water ad libitum.

-

Grouping: Divide animals into groups: Control (vehicle), Reference (e.g., Diclofenac, 25 mg/kg), and Test groups (e.g., derivatives at 10, 20, 40 mg/kg).

-

Dosing: Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Significant inhibition indicates anti-inflammatory activity.

Antimicrobial Activity

Rationale: The search for new antimicrobial agents is a global health priority.[7] Phenylpropanoic acid derivatives have demonstrated activity against various pathogens.[8][9] The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination[1][7]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Reading: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be read visually or with a plate reader.

Section 4: Elucidating Mechanism of Action via Enzyme Kinetics

Rationale: Identifying a compound's biological activity is the first step; understanding how it works is crucial for rational drug design and optimization.[10] If a compound is believed to target a specific enzyme (e.g., COX-2, a bacterial enzyme), kinetic studies can determine the mode of inhibition (competitive, non-competitive, uncompetitive), providing invaluable insight into the drug-target interaction.[10][11]

Caption: The three primary modes of reversible enzyme inhibition.

Generalized Protocol: Enzyme Inhibition Kinetic Study[12][14]

-

Assay Setup: In a microplate or cuvette, set up reactions containing a buffer, the target enzyme at a fixed concentration, and varying concentrations of the substrate.

-

Inhibitor Addition: For inhibitor runs, add the (S)-2-acetoxy-3-phenylpropanoic acid derivative at several fixed concentrations to a parallel set of reactions.

-

Reaction Initiation: Start the reaction (e.g., by adding the substrate or enzyme).

-

Data Collection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration.

-

Plot 1/v₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.

-

Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), while in non-competitive inhibition, they will intersect on the x-axis (Km is unchanged).[11][12]

-

Section 5: Predictive Pharmacokinetics (ADME)

Rationale: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a major cause of late-stage drug failure.[13] Early in vitro and in silico assessment can predict potential liabilities, such as poor gut absorption or rapid metabolism, allowing for structural modifications before significant resources are invested.

Protocol: In Silico ADME and Drug-Likeness Prediction[17]

-

Tool Selection: Utilize free web-based tools such as SwissADME.

-

Input: Input the chemical structure of the derivatives as a SMILES string or by drawing it.

-

Execution: Run the prediction analysis.

-

Analysis: Evaluate key parameters:

-

Lipinski's Rule of Five: Assesses drug-likeness for oral bioavailability.

-

Gastrointestinal (GI) Absorption: Predicted absorption level (High/Low).

-

Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can enter the central nervous system.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

-

Bioavailability Radar: A visual representation of drug-likeness across six key physicochemical properties.

-

Protocol: Caco-2 Permeability Assay for Intestinal Absorption[18]

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for ~21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Assay:

-

Add the test compound to the apical (AP) side (representing the gut lumen).

-

Over a time course (e.g., 2 hours), take samples from the basolateral (BL) side (representing the bloodstream).

-

Also, perform the reverse experiment (BL to AP) to assess active efflux.

-

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Analysis: Calculate the apparent permeability coefficient (Papp), which is a quantitative measure of the rate of transport across the cell monolayer. Compounds with high Papp values are predicted to have good oral absorption.

Section 6: Data Synthesis & Future Directions

The successful progression of a drug discovery project relies on the integration of diverse datasets. The biological activities of (S)-2-acetoxy-3-phenylpropanoic acid derivatives should be systematically tabulated to build a structure-activity relationship (SAR).

Summary of Key Biological Data

| Derivative ID | Modification | Anti-inflammatory (% Edema Inhibition @ 20mg/kg) | Antimicrobial (MIC vs. S. aureus, µg/mL) | Cytotoxicity (IC₅₀ vs. HepG2, µM) | Predicted GI Absorption |

| Lead-001 | (Core) | Data to be generated | Data to be generated | Data to be generated | High/Low |

| Lead-002 | p-Cl-phenyl | Data to be generated | Data to be generated | Data to be generated | High/Low |

| Lead-003 | m-OCH₃-phenyl | Data to be generated | Data to be generated | Data to be generated | High/Low |

Future Directions:

-

Lead Optimization: Based on the initial SAR, design and synthesize new derivatives to improve potency and selectivity while minimizing cytotoxicity.

-

Target Identification: For compounds with interesting phenotypic activity but an unknown mechanism, employ techniques like thermal proteome profiling or affinity chromatography to identify the specific protein target.

-

Advanced Pharmacokinetics: For promising leads, conduct in vivo pharmacokinetic studies in animal models to determine key parameters like half-life, clearance, and oral bioavailability.[14]

-

Formulation Development: Phenylpropanoic acids can have poor aqueous solubility. Investigating advanced formulation strategies, such as nanoparticle delivery systems, may be necessary to improve bioavailability for clinical translation.[15]

This guide provides a foundational framework for the systematic evaluation of (S)-2-acetoxy-3-phenylpropanoic acid derivatives. By integrating rational synthesis with a tiered approach to biological and mechanistic screening, researchers can efficiently identify and advance promising new therapeutic candidates.

References

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

-

baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Wang, Z., et al. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Carrera-Paz, S. E., et al. (2022, July 4). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. International Journal of Molecular Sciences. Retrieved from [Link]

-

Shaala, L. A., et al. (2020, August 27). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs. Retrieved from [Link]

-

Carrera-Paz, S. E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]

-

Gyawali, R., & Ibrahim, S. A. (2014). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC. Retrieved from [Link]

-

Rodríguez-Pólit, C., et al. (2022, May 16). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Preprints.org. Retrieved from [Link]

-

Ayyadurai, G. K., et al. (2023, December 15). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Molecular and Cellular Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3 Enzyme kinetics assay. Retrieved from [Link]

-

Amanote Research. (n.d.). Microbial Reduction of 2-Phenylpropionic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Structures of the Phenylpropanoic Acid Derivatives Functional.... Retrieved from [Link]

-

Mladenović, M., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences. Retrieved from [Link]

-

Mladenović, M., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

Zhang, X., et al. (2017, August 1). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. Retrieved from [Link]

-

da Silva, A. C. S., et al. (2025, July 25). Integrating Chemo- and Bioinformatics with In Vitro Biological Assays to Discover Potential ACE2 and Mpro Inhibitors against SARS-CoV-2. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. Retrieved from [Link]

-

Borodina, Y. I., et al. (2022, November 9). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

-

Mikami, S., et al. (2012, April 26). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bukhari, S. M., et al. (2023, July 1). Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS ONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of Methyl 2-phenyl-2-(2-phenylhydrazono) Acetate Derivatives. Retrieved from [Link]

-

OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014, January 27). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. Retrieved from [Link]

-

Terent’ev, A. O., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetoxy-3-phenylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Kumar, P., et al. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Chen, Y., et al. (2006, December 15). Synthesis and evaluation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives as insulin-sensitizing agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Bou-Sleiman, S. E., et al. (2021, September 8). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors. Retrieved from [Link]

-

Sustainability Directory. (2025, December 2). Enzyme Inhibition Kinetics. Retrieved from [Link]

-

Obach, R. S. (2012, July 10). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Pharmacology & Therapeutics. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 7. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 12. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors | MDPI [mdpi.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo - Kosman - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathways Involving Acetylated Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acetylated Phenylpropanoic Acid Derivatives

Phenylpropanoids are a vast and diverse class of plant secondary metabolites derived from the amino acid phenylalanine.[1] Their acetylated derivatives, while often present in smaller quantities, play crucial and distinct roles in plant physiology, defense, and have significant pharmacological potential. Acetylation, the addition of an acetyl group, can dramatically alter the physicochemical properties of phenylpropanoic acids, affecting their solubility, stability, and biological activity.[2] This guide provides a comprehensive technical overview of the metabolic pathways governing the biosynthesis, physiological function, and catabolism of these important molecules, alongside detailed experimental protocols for their study.

Part 1: Biosynthesis of Acetylated Phenylpropanoic Acid Derivatives

The biosynthesis of acetylated phenylpropanoic acid derivatives begins with the general phenylpropanoid pathway, a well-characterized metabolic route in plants.

The General Phenylpropanoid Pathway: Laying the Foundation

The journey starts with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . This is the committed step of the pathway. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated thioester is the central precursor for a multitude of downstream phenylpropanoid branches.

The Acetylation Step: A Key Modification

The acetylation of phenylpropanoic acid derivatives is catalyzed by a diverse group of enzymes known as acyl-CoA-dependent acyltransferases , specifically those belonging to the BAHD superfamily .[1] These enzymes utilize an activated acyl donor, typically acetyl-CoA, to esterify a hydroxyl group on the phenylpropanoid acceptor molecule.

A key example is the activity of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) , which, while primarily involved in lignin biosynthesis, demonstrates the catalytic mechanism of this enzyme family.[3] Enzymes with specificity for acetyl-CoA and various phenylpropanoid substrates are responsible for the production of acetylated derivatives. The reaction involves the transfer of the acetyl group from acetyl-CoA to a hydroxyl group on the phenyl ring or the propanoic acid side chain of the phenylpropanoid.

Part 2: Physiological Roles and Pharmacological Potential

Acetylation significantly impacts the biological function of phenylpropanoids. The addition of the acetyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.[2]

Roles in Plant Defense and Development

In plants, acetylated phenylpropanoids can act as phytoalexins, antimicrobial compounds produced in response to pathogen attack. Their increased lipophilicity may allow for more effective disruption of microbial membranes. Furthermore, these derivatives can be involved in signaling pathways that regulate plant growth and development.

Pharmacological Activities and Drug Development

The altered chemical properties of acetylated phenylpropanoids make them attractive candidates for drug development.

-

Anti-inflammatory and Analgesic Effects: The most well-known example is acetylsalicylic acid (aspirin), an acetylated phenolic acid. Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[4] The pharmacokinetics of aspirin and its primary metabolite, salicylic acid, have been extensively studied, revealing that deacetylation is a critical step in its metabolism.[2]

-

Anticancer Properties: Studies have shown that acetylation can enhance the anticancer activity of some flavonoids. For instance, acetylated derivatives of quercetin have demonstrated increased inhibitory effects on the growth of various cancer cell lines.

-

Antithrombotic Activity: Acetylated phenolics, such as derivatives of resveratrol and tyrosol, have been shown to possess potent antithrombotic activities by inhibiting platelet-activating factor (PAF).[2]

Part 3: Catabolism of Acetylated Phenylpropanoic Acid Derivatives

The breakdown of acetylated phenylpropanoic acid derivatives involves two main processes: deacetylation and degradation of the core phenylpropanoid structure.

Deacetylation: The Initial Step

The removal of the acetyl group is a crucial step in the metabolism of these compounds. This hydrolysis reaction is catalyzed by esterases . In mammals, for example, aspirin is rapidly deacetylated to salicylic acid in the plasma, liver, and other tissues.[2] Plant and microbial esterases are also capable of hydrolyzing these ester linkages. The characterization of these esterases is essential for understanding the bioavailability and duration of action of acetylated phenylpropanoid-based drugs.

Degradation of the Phenylpropanoid Backbone

Following deacetylation, the resulting phenylpropanoic acid is further metabolized. In microorganisms, the degradation of phenylpropanoic acid can proceed through a CoA-dependent, beta-oxidative deacetylation pathway, ultimately leading to intermediates that enter central metabolism.[5] In mammals, salicylic acid undergoes further conjugation with glycine or glucuronic acid before being excreted by the kidneys.[4] The degradation of the aromatic ring itself is a more complex process involving ring-opening dioxygenases.

Part 4: Experimental Protocols

As a Senior Application Scientist, it is imperative to provide robust and validated methodologies. The following protocols are designed to be self-validating systems for the study of acetylated phenylpropanoic acid derivatives.

Protocol 1: Extraction and Quantification of Acetylated Phenylpropanoids by HPLC-DAD

This protocol outlines a validated method for the simultaneous determination of acetylated and non-acetylated phenylpropanoic acids from plant material.

4.1.1. Sample Preparation and Extraction

-

Harvest and Freeze: Harvest fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., 10 µg/mL of a structurally similar, commercially available acetylated phenolic compound not expected to be in the sample).

-

Vortex vigorously for 1 minute.

-

Sonicate in a water bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new 2 mL tube.

-

Re-extract the pellet with another 1.0 mL of 80% methanol and repeat the vortexing, sonication, and centrifugation steps.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-DAD Analysis

-

HPLC System: A system equipped with a diode array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water (v/v).

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50-90% B (linear gradient)

-

30-35 min: 90% B (isocratic)

-

35-36 min: 90-10% B (linear gradient)

-

36-40 min: 10% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at multiple wavelengths (e.g., 280 nm, 320 nm) and record the full UV spectrum to aid in peak identification.

4.1.3. Quantification and Validation

-

Standard Curves: Prepare serial dilutions of authentic standards of the acetylated and non-acetylated phenylpropanoic acids of interest in 80% methanol. Generate calibration curves by plotting peak area against concentration.

-

Validation Parameters: Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery) according to established guidelines.[6]

Protocol 2: GC-MS Analysis of Acetylated Phenylpropanoic Acid Derivatives

This protocol is suitable for the analysis of more volatile or derivatized phenylpropanoids.

4.2.1. Sample Preparation and Derivatization

-

Extraction: Perform the extraction as described in Protocol 1 (steps 1-3).

-

Drying: Transfer 100 µL of the filtered extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

-

Derivatization (Silylation):

-

To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate at 60°C for 30 minutes in a heating block or oven.

-

Cool to room temperature before injection.[7]

-

4.2.2. GC-MS Analysis

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

4.2.3. Data Analysis

-

Compound Identification: Identify compounds by comparing their mass spectra with libraries such as NIST and by matching their retention times and mass spectra with those of derivatized authentic standards.

Protocol 3: In Vitro Enzyme Assay for Phenylpropanoid Acetyltransferase Activity

This protocol describes a fluorometric assay to measure the activity of acetyl-CoA dependent acetyltransferases.

4.3.1. Reagent Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.

-

Substrate Solution: Prepare a stock solution of the phenylpropanoic acid derivative (the acetyl acceptor) in DMSO. Dilute to the desired final concentration in Assay Buffer.

-

Acetyl-CoA Solution: Prepare a fresh stock solution of acetyl-CoA in Assay Buffer.

-

Enzyme Preparation: Purified recombinant acyltransferase or a crude protein extract from plant tissue.

-

Detection Reagent: A commercially available kit for the fluorometric detection of free Coenzyme A (e.g., using a thiol-reactive fluorescent probe).

4.3.2. Assay Procedure

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

Assay Buffer to bring the final volume to 100 µL.

-

Substrate Solution to the desired final concentration.

-

Enzyme Preparation.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate Reaction: Add the Acetyl-CoA Solution to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., λex = 535 nm, λem = 587 nm for some kits) over time (e.g., every 30 seconds for 10-20 minutes). The rate of increase in fluorescence is proportional to the rate of CoA release and thus the enzyme activity.

-

Controls: Include controls without enzyme, without the phenylpropanoid substrate, and without acetyl-CoA to determine background fluorescence and non-enzymatic reactions.

4.3.3. Data Analysis

-

Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Convert the rate of fluorescence change to the rate of product formation using a standard curve prepared with known concentrations of Coenzyme A.

-

Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated.

Part 5: Quantitative Data Summary

| Compound/Enzyme | Parameter | Value | Biological System/Assay Condition | Reference |

| Acetylsalicylic Acid | Cmax | 0.50 ± 0.20 mg/L | Human plasma (powder formulation) | [8] |

| AUC0–12 | 0.71 ± 0.27 mg-h/L | Human plasma (powder formulation) | [8] | |

| Salicylic Acid | Cmax | 4.80 ± 0.79 mg/L | Human plasma (from aspirin) | [8] |

| AUC0–12 | 18.0 ± 3.03 mg-h/L | Human plasma (from aspirin) | [8] | |

| Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) | Km (p-coumaroyl-CoA) | ~5 µM | Recombinant tobacco enzyme | [3] |

| Km (caffeoyl-CoA) | ~2 µM | Recombinant tobacco enzyme | [3] | |

| Tyramine hydroxycinnamoyl-transferase (THT) | Km (feruloyl-CoA) | 36 µM | Purified from potato cell cultures | [9] |

| Km (tyramine) | 22 µM | Purified from potato cell cultures | [9] |

Conclusion

The metabolic pathways of acetylated phenylpropanoic acid derivatives represent a fascinating and important area of study with implications for plant biology, human health, and drug development. The acetylation of these compounds is a key modification that significantly alters their biological activity. A thorough understanding of the enzymes involved in their biosynthesis and catabolism, coupled with robust analytical methods, is essential for harnessing their full potential. This guide provides a foundational framework and detailed protocols to empower researchers in this exciting field.

References

-

Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis. (n.d.). PNAS. Retrieved March 7, 2026, from [Link]

-

Pharmacokinetic and Pharmacodynamic Modeling of Acetylsalicylic Acid and its Major Metabolite Salicylic Acid. (n.d.). ascpt.onlinelibrary.wiley.com. Retrieved March 7, 2026, from [Link]

-

Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

-

Aspirin. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Partial Purification and Characterization of Hydroxycinnamoyl-Coenzyme A:Tyramine Hydroxycinnamoyltransferase from Cell Suspension Cultures of Solanum tuberosum. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: A compartmental modeling. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. Retrieved March 7, 2026, from [Link]

-

determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. (n.d.). CABI Digital Library. Retrieved March 7, 2026, from [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. Retrieved March 7, 2026, from [Link]

-

Identification and Biochemical Characterization of a Novel Hormone-Sensitive Lipase Family Esterase Est19 from the Antarctic Bac. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Characterization of a Novel Esterase Est33 From an Antarctic Bacterium: A Representative of a New Esterase Family. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

-

A Study on Pharmacokinetics of Acetylsalicylic Acid Mini-Tablets in Healthy Adult Males—Comparison with the Powder Formulation. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

Biochemical characterization of an esterase from Thermobifida fusca YX with acetyl xylan esterase activity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

(PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Purification and Characterization of an Esterase Involved in Cellulose Acetate Degradation by Neisseria sicca SB. (n.d.). J-STAGE. Retrieved March 7, 2026, from [Link]

-

High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (n.d.). ACS Chemical Biology. Retrieved March 7, 2026, from [Link]

-

an efficient determination of phenolic compounds by hplc-dad and their bioactivity assay from a. (n.d.). pure.com.pk. Retrieved March 7, 2026, from [Link]

-

Purification, Cloning, and Properties of an Acyltransferase Controlling Shikimate and Quinate Ester Intermediates in Phenylpropanoid Metabolism. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). Scite.ai. Retrieved March 7, 2026, from [Link]

-

Metabolic flux analysis using ¹³C peptide label measurements. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

13C-Based Metabolic Flux Analysis: Fundamentals and Practice. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

-

Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

A sensitive assay method of acetyl CoA synthetase. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

-

Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. (n.d.). aem.asm.org. Retrieved March 7, 2026, from [Link]

-

Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Spatio-temporal control of phenylpropanoid biosynthesis by inducible complementation of a cinnamate 4-hydroxylase mutant. (n.d.). Oxford Academic. Retrieved March 7, 2026, from [Link]

-

Acetylation of Alcohols and Phenols Using Continuous-Flow, Tungstosilicic Acid-Supported, Monolith Microreactors With Scale-Up C. (n.d.). AKJournals. Retrieved March 7, 2026, from [Link]

-

Derivatization steps prior to GC–MS analysis: a Silylation reactions.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

shikimate hydroxycinnamoyl transferase (HCT) gene family i. (n.d.). PeerJ. Retrieved March 7, 2026, from [Link]

-

A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Metabolic fate of the new antithrombotic agent aspalatone in rats. In vivo and in vitro study. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved March 7, 2026, from [Link]

-

Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Production of Bio-Phenols for Industrial Application: Scale-Up of the Base-Catalyzed Depolymerization of Lignin. (n.d.). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

-

A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

-

(PDF) The Phenylpropanoid Case – It Is Transport That Matters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Integrated Metabolomic and Transcriptomic Analysis of Phenylpropanoid Biosynthesis in Silphium perfoliatum. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

Sources

- 1. pnas.org [pnas.org]